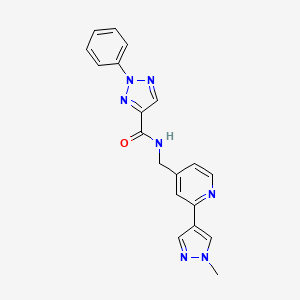
N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
BenchChem offers high-quality N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung hat sich als potenzieller zytotoxischer Wirkstoff gezeigt. In einer Studie wurden neuartige Derivate dieser Verbindung synthetisiert und auf ihre in-vitro-Zellviabilität gegenüber menschlichen Brustkrebszelllinien (MCF-7) untersucht. Mehrere Derivate zeigten eine bemerkenswerte zytotoxische Aktivität mit IC50-Werten, die mit denen des Standardmedikaments Cisplatin vergleichbar oder besser waren . Weitere Untersuchungen zu seinem Wirkmechanismus und möglichen klinischen Anwendungen sind gerechtfertigt.
Computational Chemistry und Molekulare Modellierung
Molekularmodellierungsstudien wurden bereits durchgeführt, aber weitere Untersuchungen könnten unser Verständnis seiner Bindungsmodi, Energetik und Wechselwirkungen mit biologischen Makromolekülen verbessern.
Zusammenfassend lässt sich sagen, dass N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazol-4-carboxamid ein großes Potenzial in verschiedenen wissenschaftlichen Bereichen bietet. Seine vielseitigen Eigenschaften rechtfertigen weitere Forschung und Erkundung. 🌟
Biologische Aktivität
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic moieties. The core structure includes a triazole ring, which is known for its diverse biological activities. The synthesis pathways often utilize reagents such as 1-methyl-1H-pyrazole and pyridine derivatives, leading to compounds that exhibit significant pharmacological properties .
Biological Properties
The biological activity of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be categorized into several key areas:
Anticancer Activity
Research indicates that triazole-containing compounds demonstrate potent anticancer effects. For instance, derivatives of related triazoles have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116, MCF-7), indicating their potential as effective anticancer agents . The mechanism of action often involves the induction of apoptosis through increased reactive oxygen species (ROS) levels and modulation of mitochondrial pathways .
Antimicrobial Activity
Compounds similar to the one have been evaluated for their antimicrobial properties. Some studies report significant activity against bacterial strains and fungi, outperforming traditional antibiotics like fluconazole . The triazole moiety plays a crucial role in enhancing the bioactivity against pathogens.
Inhibition of Enzymatic Targets
The compound has been studied for its ability to inhibit specific enzymes related to cancer metabolism and infection processes. For example, it has been linked to the modulation of nicotinamide adenine dinucleotide (NAD+) levels through NAMPT activation . This enzymatic inhibition is crucial for developing new therapeutic strategies against various diseases.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Anticancer Efficacy : A study demonstrated that a related triazole compound significantly inhibited cell migration and proliferation in colorectal cancer models, with marked changes in epithelial-to-mesenchymal transition markers .
- Antimicrobial Effectiveness : In vitro studies showed that certain triazole derivatives exhibited MIC values ≤ 25 µg/mL against Candida species, indicating their potential as antifungal agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that triazole derivatives could induce apoptosis via caspase activation pathways, providing insights into their therapeutic potential .
Data Summary
The following table summarizes key biological activities and findings related to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide:
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-25-13-15(11-22-25)17-9-14(7-8-20-17)10-21-19(27)18-12-23-26(24-18)16-5-3-2-4-6-16/h2-9,11-13H,10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWVKQWYLHOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














